molecular formula C18H21ClN2O5S B296180 N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide

Cat. No. B296180
M. Wt: 412.9 g/mol
InChI Key: XMOBZOZSBZIJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide, also known as CMMS, is a chemical compound that has gained significant attention in the field of scientific research. CMMS has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide is not fully understood. However, it has been proposed that N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Furthermore, N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the protection against oxidative stress.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been found to improve mitochondrial function and reduce oxidative stress in neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide for lab experiments is its potential therapeutic applications. N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the development of new drugs. However, the synthesis of N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents. Furthermore, the mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide. One potential direction is the development of new drugs based on N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide for the treatment of cancer, inflammation, and neurological disorders. Another direction is the elucidation of the mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide, which may lead to the identification of new targets for drug development. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide may provide insights into its potential applications and limitations. Overall, the study of N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide holds great promise for the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide involves the reaction of 5-chloro-2-methoxyaniline with 2-methoxy-5-methylsulfonyl chloride, followed by the reaction of the resulting intermediate with N-methylglycine. The final product is obtained after purification using column chromatography. The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, N-(5-chloro-2-methoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

properties

Molecular Formula

C18H21ClN2O5S

Molecular Weight

412.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C18H21ClN2O5S/c1-12-5-7-16(26-4)17(9-12)27(23,24)21(2)11-18(22)20-14-10-13(19)6-8-15(14)25-3/h5-10H,11H2,1-4H3,(H,20,22)

InChI Key

XMOBZOZSBZIJOT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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